molecular formula C19H34O5 B3136278 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid CAS No. 413624-71-2

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Cat. No. B3136278
M. Wt: 342.5 g/mol
InChI Key: NHVXRVOYVVPVDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound extracted from patent WO2002030860A2, compound example II-9 . It can be used for the research of cardiovascular diseases, dysproteinemias, dyslipidemias, and glucose metabolism disorders .


Synthesis Analysis

The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid involves the use of Tosylmethyl isocyanide and ethyl-2,2-dimethyl-7-bromoheptanoate .


Molecular Structure Analysis

The molecular formula of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is C19H34O5 .


Physical And Chemical Properties Analysis

The molecular weight of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is 342.5 g/mol . It has a density of 1.042±0.06 g/cm3 . The boiling point is predicted to be 524.0±35.0℃ . The melting point is 82 – 83℃ .

Scientific Research Applications

Molecular Mechanisms and Metabolic Effects

  • Application in Metabolic Syndrome and Cardiovascular Disease : 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, also known as ETC-1002, is being investigated for its potential in treating dyslipidemia and other cardio-metabolic risk factors. This compound activates AMP-activated protein kinase and inhibits ATP-citrate lyase, thereby affecting lipid and carbohydrate metabolism. It has shown promise in reducing circulating lipoproteins, hepatic lipids, body weight, and improving glycemic control in preclinical models, suggesting potential benefits for patients with metabolic syndrome and cardiovascular diseases (Pinkosky et al., 2013).

Clinical Trials and Safety Assessments

  • Clinical Evaluation in Type 2 Diabetes and Hypercholesterolemia : ETC-1002 has undergone clinical trials for its efficacy in lowering low-density lipoprotein-cholesterol (LDL-C) in patients with type 2 diabetes mellitus and hypercholesterolemia. The trials demonstrated a significant reduction in LDL-C and other lipids, along with improvements in high-sensitivity C-reactive protein, without adverse effects on glycemic control, indicating its potential as a safe and effective therapy for this patient population (Gutierrez et al., 2014).

Biochemical and Pharmacological Properties

  • Inhibition of Atherosclerosis and Metabolic Dysregulation : Research has shown that ETC-1002 can prevent diet-induced metabolic dysregulation, inflammation, and atherosclerosis in animal models. It targets the liver, where its metabolite inhibits the synthesis of sterols and fatty acids, primarily through the inhibition of hepatic ATP-citrate lyase. These findings reinforce the potential of ETC-1002 in treating conditions related to metabolic syndrome and atherosclerosis (Samsoondar et al., 2015).

properties

IUPAC Name

2,2,14,14-tetramethyl-8-oxopentadecanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVXRVOYVVPVDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

CAS RN

413624-71-2
Record name 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the procedure given for 210f, 209g (8.54 g, 21.4 mmol) was saponified with KOH (85%, 4.53 g, 68.6 mmol) in ethanol (13 mL) and water (5 mL) at reflux for 4 h. The solid product obtained after usual workup was recrystallized from Et2O/hexanes (50 mL/50 mL), affording 210g (4.16 g, 57%) as colorless needles. Mp 82-83° C. 1H NMR (CDCl3): δ 11.53 (br., 2H), 2.39 (t, 4H, J=7.3), 1.60-1.50 (m, 8 H), 1.30-1.20 (m, 8 H), 1.18 (s, 12 H). 13C NMR (CDCl3): δ 211.7, 185.0, 42.8, 42.3, 40.4, 29.7, 25.1, 24.8, 23.8. HRMS (LSIMS, gly): Calcd for C19H35O5 (MH+): 343.2484, found: 343.2444. HPLC: 92.6% pure. Anal. (C19H34O5) C, H.
Name
210f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.54 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Synthesis routes and methods II

Procedure details

A solution of KOH (25 g) in water (50 mL) was added to a solution of 2,2,14,14-tetramethyl-8-oxo-pentadecanedioic acid diethyl ester (10.69 g, 155 mmol) in ethanol (400 mL), then heated at reflux for 4 h. After cooling, the solution was evaporated to a volume of ca. 50 mL and diluted with water (800 mL). The organic impurities were removed by extracting with dichloromethane (2×200 mL). The aqueous layer was acidified to pH 2 with concentrated hydrochloric acid (50 mL) and extracted with methyl tert.-butyl ether (MTBE, 3×200 mL). The combined organic layers were dried over magnesium sulfate and concentrated in vacuo to give the crude product (9.51 g) as an oil. Crystallization from hexanes/MTBE (50 mL:25 mL) afforded 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid (6.92 g, 79%) as waxy, white crystals. M.p.: 83-84° C. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 12.03 (s, 2H), 2.37 (t, 4H, J=7.3 Hz), 1.52-1.34 (m, 8H), 1.28-1.10 (m, 8H), 1.06 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 210.5, 178.8, 41.7, 41.2, 29.1, 25.0, 24.4, 23.1. HRMS (LSIMS, gly): Calcd. for C19H35O5 (MH+): 343.2484. found: 343.2485.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
10.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

According to the procedure given for 210f, 209g (8.54 g, 21.4 mmol) was saponified with KOH (85%, 4.53 g, 68.6 mmol) in ethanol (13 mL) and water (5 mL) at reflux for 4 h. The solid product obtained after usual workup was recrystallized from Et2O/hexanes (50 mL/50 mL), affording 210g (4.16 g, 57%) as colorless needles. Mp 82-83° C. 1H NMR (CDCl3): δ 11.53 (br., 2H), 2.39 (t, 4H, J=7.3), 1.60-1.50 (m, 8H), 1.30-1.20 (m, 8H), 1.18 (s, 12H). 13C NMR (CDCl3): δ 211.7, 185.0, 42.8, 42.3, 40.4, 29.7, 25.1, 24.8, 23.8. HRMS (LSIMS, gly): Calcd for C19H35O5 (MH+): 343.2484, found: 343.2444. HPLC: 92.6% pure. Anal. (C19H34O5) C, H.
[Compound]
Name
210f
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.54 g
Type
reactant
Reaction Step Two
Name
Quantity
4.53 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 2
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 3
Reactant of Route 3
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 4
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 5
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Reactant of Route 6
Reactant of Route 6
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid

Citations

For This Compound
5
Citations
K Pathy - Sur Cas Stud Op Acc J, 2019 - researchgate.net
Bempedoic acid (ETC-1002), a small molecule drug, promotes low density lipoprotein (LDL) receptor mediated clearance of LDL-cholesterol (LDL-C) by inhibition of adenosine …
Number of citations: 2 www.researchgate.net
DC Oniciu, JL Myers - Organic Process Research & Development, 2021 - ACS Publications
Fraudulent fatty acids (also called abnormal fatty acids) are molecules with structures similar to those of oleic or linolenic acid that activate regulatory pathways in the liver, resulting in …
Number of citations: 4 pubs.acs.org
M Zampieri, G Barreca, N Masciocchi - Powder Diffraction, 2023 - cambridge.org
X-ray powder diffraction data, including unit cell parameters and space group assignment, for the ESP15228 species of C19H34O5 formula, are here reported [a = 6.0434(6), b = …
Number of citations: 0 www.cambridge.org
DM Paton - Drugs of the Future, 2017 - researchgate.net
Bempedoic acid (ETC-1002) is being developed for the treatment of hypercholesterolemia. It has two mechanisms of action: ETC-1002 is converted in the liver to ETC-1002-coenzyme …
Number of citations: 4 www.researchgate.net
R Mueller, J Yang, C Duan, E Pop… - Journal of medicinal …, 2004 - ACS Publications
Keto-substituted hydrocarbons with 11−19 methylene and bis-terminal hydroxyl and carboxyl groups have been synthesized and evaluated in both in vivo and in vitro assays for their …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.